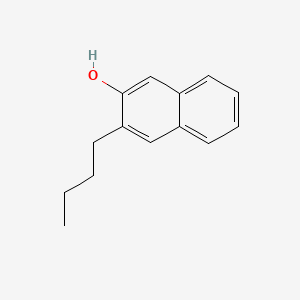

2-Naphthol, 3-butyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Naphthol, 3-butyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a butyl group is attached to the third position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 3-butyl- typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with butyl halides in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the butyl halide, resulting in the formation of 2-Naphthol, 3-butyl-.

Industrial Production Methods

Industrial production of 2-Naphthol, 3-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of solvents like ethanol to facilitate the reaction and improve the solubility of the reactants.

化学反応の分析

Types of Reactions

2-Naphthol, 3-butyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions include various substituted naphthols, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and General Applications

2-Naphthol, 3-butyl- is a derivative of naphthol characterized by a hydroxyl group at the 2-position of the naphthalene ring. Its molecular formula is C13H12O, and it exhibits unique reactivity due to the presence of the hydroxyl group. This compound is recognized for its role as a precursor in synthesizing diverse heterocyclic compounds, including xanthenes, chromenes, and furans. Its electron-rich aromatic structure allows for versatile reactions in organic synthesis, making it a valuable tool for chemists .

Synthesis of Heterocycles

One of the primary applications of 2-naphthol, 3-butyl- is its use in the synthesis of heterocyclic compounds through multicomponent reactions. These reactions facilitate the rapid construction of complex molecular architectures that are biologically relevant. For instance, studies have demonstrated that 2-naphthol can be employed as a key starting material for synthesizing various nitrogen and oxygen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Table 1: Summary of Heterocycles Synthesized from 2-Naphthol

| Heterocycle Type | Methodology | Yield (%) | Reference |

|---|---|---|---|

| Xanthenes | Multicomponent reaction | 70-90% | |

| Chromenes | Cyclization with aldehydes | 65-85% | |

| Furans | Acid-catalyzed reactions | 60-80% |

Catalytic Applications

Recent research has highlighted the use of 2-naphthol, 3-butyl- in catalytic transformations. For example, it has been utilized in Brønsted acid-catalyzed cyclization reactions that yield naphthalene-fused cyclopentanes without the need for transition metals. This method not only simplifies the synthetic pathway but also enhances environmental sustainability by reducing toxic waste .

Health Implications

While 2-naphthol has numerous beneficial applications, it is essential to consider its health risks. Elevated levels of this compound have been associated with oxidative stress and allergic diseases, particularly among children. Studies indicate that exposure to 2-naphthol can lead to increased risks of allergic conditions due to its potential to induce oxidative damage . Therefore, ongoing research is necessary to understand better its toxicological effects and establish safety guidelines for handling this compound.

Case Study 1: Synthesis of Betti Bases

A notable application of 2-naphthol involves its reaction with α-trifluoromethylimines to produce chiral Betti bases. This reaction showcases the compound's utility in generating biologically active molecules with significant pharmaceutical potential. The process yielded high diastereoselectivity and efficiency, emphasizing the importance of 2-naphthol as a versatile building block in asymmetric synthesis .

Case Study 2: Environmentally Friendly Synthesis

Another study focused on utilizing ionic liquids as solvents for reactions involving 2-naphthol. This approach not only improved reaction yields but also minimized environmental impact by replacing traditional volatile organic solvents with safer alternatives. The findings support the adoption of green chemistry principles in synthetic methodologies involving this compound .

作用機序

The mechanism of action of 2-Naphthol, 3-butyl- involves its interaction with various molecular targets. The hydroxyl group at the second position and the butyl group at the third position contribute to its reactivity and ability to form hydrogen bonds and hydrophobic interactions. These interactions play a crucial role in its biological and chemical activities.

類似化合物との比較

2-Naphthol, 3-butyl- can be compared with other similar compounds such as:

2-Naphthol: The parent compound without the butyl group.

1-Naphthol: An isomer with the hydroxyl group at the first position.

3-Butyl-1-naphthol: A similar compound with the butyl group at the first position.

The uniqueness of 2-Naphthol, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

特性

CAS番号 |

14461-82-6 |

|---|---|

分子式 |

C14H16O |

分子量 |

200.28 g/mol |

IUPAC名 |

3-butylnaphthalen-2-ol |

InChI |

InChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3 |

InChIキー |

AOFFBDQYYQDEDL-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC2=CC=CC=C2C=C1O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。